molecular formula C9H14N2S2 B15263186 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine

3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine

Cat. No.: B15263186
M. Wt: 214.4 g/mol
InChI Key: AHUQZIMLHXXZQI-UHFFFAOYSA-N
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Description

3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine is a heterocyclic compound that features a thiazole ring and a piperidine ring. The thiazole ring is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of 4-methyl-2-thiazolylthiol with piperidine under suitable conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine is unique due to its specific combination of a thiazole ring and a piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

4-methyl-2-piperidin-3-ylsulfanyl-1,3-thiazole

InChI

InChI=1S/C9H14N2S2/c1-7-6-12-9(11-7)13-8-3-2-4-10-5-8/h6,8,10H,2-5H2,1H3

InChI Key

AHUQZIMLHXXZQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SC2CCCNC2

Origin of Product

United States

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